![molecular formula C8H5IN2O2 B8177622 7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8177622.png)
7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that contains both iodine and carboxylic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the iodination of pyrazolo[1,5-a]pyridine-3-carboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 7-substituted pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives.
Oxidation: Formation of carboxylates or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
科学的研究の応用
7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its activity against various biological targets, including enzymes and receptors.
Chemical Biology: Utilized in the design of probes for studying biological pathways.
Industrial Applications: Employed in the development of new materials and catalysts.
作用機序
The mechanism of action of 7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction.
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyridine-3-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.
7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid: Similar structure but with bromine instead of iodine, leading to variations in chemical properties and reactivity.
7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid:
Uniqueness
7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential for halogen bonding. This makes it a valuable compound for designing new molecules with specific biological activities.
特性
IUPAC Name |
7-iodopyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-7-3-1-2-6-5(8(12)13)4-10-11(6)7/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCLMSCZQCAMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C(=C1)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
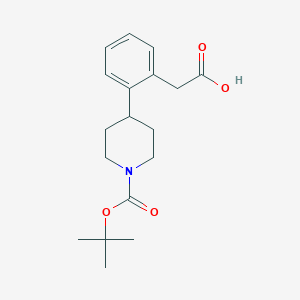
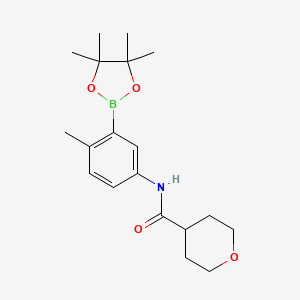

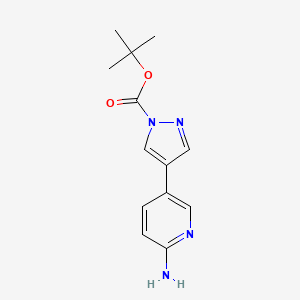
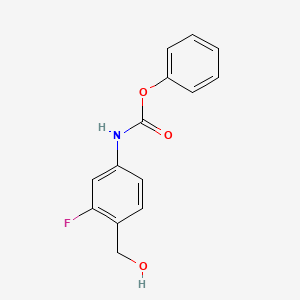
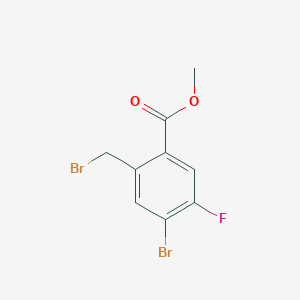
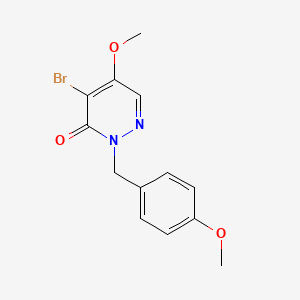
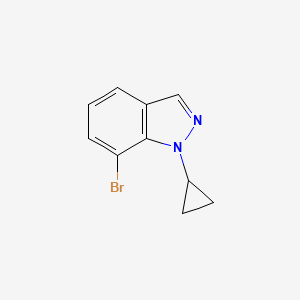
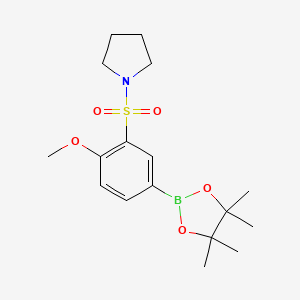
![[(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B8177616.png)
![3-Chloro-6-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8177627.png)
![(1S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-1,5-dimethyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B8177639.png)
![(NE,S)-N-[(2-chloroquinolin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8177650.png)
![(NE,S)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8177652.png)
